molecular formula C19H13NO2 B11840321 7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-15-0

7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11840321
CAS No.: 62627-15-0
M. Wt: 287.3 g/mol
InChI Key: XLNGASDJWWHZRI-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 7-methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one consists of a chromene ring fused with a pyridine ring, with a methyl group at the 7-position and a phenyl group at the 2-position.

Preparation Methods

The synthesis of 7-methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3). This reaction proceeds through an oxazine intermediate and involves a tandem intramolecular Pinner–Dimroth rearrangement .

Chemical Reactions Analysis

7-Methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

7-Methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:

The uniqueness of 7-methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

62627-15-0

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

7-methyl-2-phenylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C19H13NO2/c1-12-7-10-17-15(11-12)18(21)14-8-9-16(20-19(14)22-17)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

XLNGASDJWWHZRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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